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Compound of Interest

Compound Name: 5-Chloro-2-methoxypyridine

CAS No.: 13473-01-3

Cat. No.: B1587985 Get Quote

Executive Summary
5-Chloro-2-methoxypyridine is a critical halogenated heteroaromatic intermediate used

extensively in the synthesis of agrochemicals (e.g., neonicotinoids) and pharmaceutical active

ingredients. Its structural integrity relies on the specific substitution pattern of the pyridine ring.

This guide details the spectral signatures required to distinguish this isomer from its

regioisomers (e.g., 2-chloro-5-methoxypyridine) and validate its purity.

Nuclear Magnetic Resonance (NMR)
Spectroscopy[1][2][3][4][5]
¹H NMR Analysis (400 MHz, CDCl₃)
The proton NMR spectrum is characterized by a distinct AMX spin system (or ABX depending

on field strength) for the pyridine ring protons, coupled with a sharp singlet for the methoxy

group.
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Assignment
Chemical Shift
(δ, ppm)

Multiplicity Integration

Coupling
Constants (

, Hz)

H-6 8.12 Doublet (d) 1H

H-4 7.52
Doublet of

Doublets (dd)
1H ,

H-3 6.71 Doublet (d) 1H

-OCH₃ 3.92 Singlet (s) 3H N/A

Mechanistic Interpretation
H-6 (8.12 ppm): This proton is most deshielded due to its position

to the pyridine nitrogen (electronegative pull) and ortho to the chlorine atom. The lack of a
large ortho-coupling (only meta-coupling to H-4 is observed) confirms the 5-position
substitution.

H-3 (6.71 ppm): This proton is significantly shielded relative to unsubstituted pyridine. This is

due to the strong mesomeric (+M) electron-donating effect of the adjacent methoxy group at

position 2, which increases electron density at the

-position (C-3).

Coupling Logic: The large coupling (

Hz) between H-3 and H-4 is characteristic of ortho coupling in pyridines. The smaller
coupling (

Hz) is the meta coupling between H-4 and H-6 across the substituted C-5.

¹³C NMR Analysis (100 MHz, CDCl₃)
The carbon spectrum displays 6 distinct signals. The presence of the methoxy group and the

chlorine atom introduces significant chemical shift anisotropy.
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Data Summary Table

Assignment
Chemical Shift (δ,
ppm)

Carbon Type
Electronic
Environment

C-2 162.5 Quaternary (Cq)

Ipso to -OCH₃

(Deshielded by N and

O)

C-6 145.2 Methine (CH)
Alpha to N, Ortho to

Cl

C-4 138.8 Methine (CH)
Gamma to N, Ortho to

Cl

C-5 123.4 Quaternary (Cq) Ipso to Cl

C-3 111.5 Methine (CH)
Beta to N, Ortho to

OMe (Shielded)

-OCH₃ 54.1 Methyl (CH₃) Methoxy carbon

Mass Spectrometry (MS) Profile[6]
Ionization & Isotope Pattern

Technique: GC-MS (EI, 70 eV) or ESI-MS (+).

Molecular Ion (M⁺): Observed at m/z 143.

Isotope Signature: A distinct M+2 peak is observed at m/z 145 with an intensity

approximately 33% of the parent peak. This 3:1 ratio is the diagnostic signature of a single

Chlorine atom (

Cl vs

Cl).[1]

Fragmentation Pathway (EI)
Under Electron Impact (EI), the molecule undergoes characteristic fragmentation involving the

loss of the methyl group and the expulsion of carbonyl species.
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Key Fragments
m/z 143/145: Molecular Ion [M]⁺.

m/z 128/130: [M – CH₃]⁺. Loss of the methyl radical from the methoxy group. This is often

the base peak or very prominent.[2]

m/z 100/102: [M – CH₃ – CO]⁺. Subsequent loss of carbon monoxide from the pyridone-like

intermediate.

m/z 65: [C₅H₅]⁺-like fragment (loss of Cl and heteroatoms).

Visualization: Fragmentation Logic
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Figure 1: Proposed fragmentation pathway for 5-Chloro-2-methoxypyridine under Electron

Impact (EI).

Infrared (IR) Spectroscopy
The IR spectrum confirms the functional groups, specifically the ether linkage and the

halogenated aromatic ring.
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Wavenumber
(cm⁻¹)

Vibration Mode Intensity Notes

3050 - 3000
C-H Stretch

(Aromatic)
Weak

Characteristic of

heteroaromatic rings.

2980 - 2940 C-H Stretch (Aliphatic) Medium
Methyl group (-OCH₃)

stretches.

1585, 1470
C=N / C=C Ring

Stretch
Strong

Diagnostic pyridine

ring breathing modes.

1260
C-O Stretch

(Asymmetric)
Strong

Aryl alkyl ether

linkage.

1025
C-O Stretch

(Symmetric)
Medium

Aryl alkyl ether

linkage.

820 - 750 C-Cl Stretch Medium/Strong
Chlorinated aromatic

signature.

Experimental Protocols
To ensure reproducibility of the spectral data above, the following analytical protocols are

recommended. These protocols are designed to minimize solvent effects and aggregation.

NMR Sample Preparation
Objective: Prepare a high-resolution sample free of paramagnetic impurities.

Solvent Selection: Use Deuterated Chloroform (CDCl₃, 99.8% D) containing 0.03% TMS

(Tetramethylsilane) as an internal standard.

Reasoning: CDCl₃ provides excellent solubility for halo-pyridines and prevents H-D

exchange that might occur in protic solvents like MeOD.

Concentration: Dissolve 10–15 mg of the analyte in 0.6 mL of solvent.

Note: Higher concentrations (>30 mg) may cause peak broadening due to viscosity or

stacking interactions.
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Filtration: Filter the solution through a cotton plug or a 0.45 µm PTFE syringe filter directly

into the NMR tube to remove suspended solids which degrade field homogeneity

(shimming).

Mass Spectrometry Injection (LC-MS)
Objective: Clean ionization without adduct formation.

Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B).

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5 µm).

Ionization: Electrospray Ionization (ESI) in Positive Mode.

Note: While EI is standard for structural ID, ESI is preferred for purity checks in LC

workflows. Expect [M+H]⁺ at 144/146.

Workflow Visualization
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Figure 2: Standardized analytical workflow for NMR characterization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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